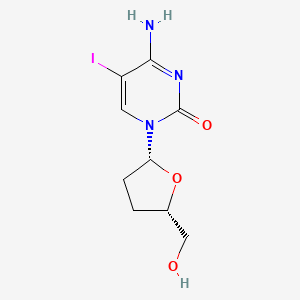

2',3'-dideoxy-5-iodocytidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-amino-1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12IN3O3/c10-6-3-13(9(15)12-8(6)11)7-2-1-5(4-14)16-7/h3,5,7,14H,1-2,4H2,(H2,11,12,15)/t5-,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMWJPSDPTPKJGN-CAHLUQPWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1CO)N2C=C(C(=NC2=O)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](O[C@@H]1CO)N2C=C(C(=NC2=O)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12IN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Inferred Mechanism of Action of 2',3'-Dideoxy-5-Iodocytidine: A Technical Guide

Abstract

This technical guide delineates the inferred mechanism of action of 2',3'-dideoxy-5-iodocytidine, a nucleoside analog with presumed antiviral properties. In the absence of direct experimental data for this specific compound, this document extrapolates its biochemical and cellular activities based on comprehensive studies of its close structural analogs, primarily 2',3'-dideoxycytidine (ddC) and its 5-halogenated derivatives. The proposed mechanism involves intracellular phosphorylation to an active triphosphate metabolite, which then acts as a competitive inhibitor and chain terminator of viral reverse transcriptase. This guide provides a detailed overview of the inferred metabolic pathway, enzymatic interactions, and antiviral action, supported by quantitative data from related compounds and detailed experimental protocols. The content is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Inferred Mechanism of Action

The antiviral activity of this compound is predicated on a multi-step intracellular process, culminating in the termination of viral DNA synthesis. This process can be broken down into three key stages: cellular uptake and metabolism, competitive inhibition of reverse transcriptase, and DNA chain termination.

Cellular Uptake and Anabolic Phosphorylation

Following administration, this compound is transported into the host cell. Inside the cell, it undergoes a series of phosphorylation events, catalyzed by host cell kinases, to be converted into its active triphosphate form. This metabolic activation is a critical prerequisite for its antiviral effect.

Based on studies of ddC, the phosphorylation cascade is initiated by deoxycytidine kinase, which converts the nucleoside into its monophosphate derivative.[1][2] Subsequent phosphorylations to the diphosphate and ultimately the active triphosphate form are carried out by other cellular kinases.

Inhibition of Viral Reverse Transcriptase

The active triphosphate metabolite of this compound structurally mimics the natural deoxycytidine triphosphate (dCTP). This allows it to bind to the active site of viral reverse transcriptase. By competing with the endogenous dCTP, it acts as a competitive inhibitor of the enzyme, thereby slowing down the process of viral DNA synthesis.

DNA Chain Termination

The defining structural feature of 2',3'-dideoxynucleosides is the absence of a hydroxyl group at the 3' position of the sugar moiety. When the triphosphate analog of this compound is incorporated into the growing viral DNA chain by reverse transcriptase, the lack of a 3'-OH group prevents the formation of a phosphodiester bond with the next incoming deoxynucleotide. This results in the immediate termination of DNA chain elongation, leading to the production of incomplete and non-functional viral DNA.[3][4][5]

Quantitative Data from Analogous Compounds

The following tables summarize key quantitative parameters for 2',3'-dideoxycytidine (ddC) and its 5-fluoro derivative, which provide an expected range of activity for this compound.

Table 1: Antiviral Activity

| Compound | Virus | Cell Line | EC50 (µM) | EC90 (µM) |

| β-d-2′,3′-Dideoxy-3′-oxa-5-fluorocytidine | HIV-1 | Primary Human Lymphocytes | 0.04 | 0.26 |

| β-d-2′,3′-didehydro-2′,3′-dideoxy-5-fluorocytidine | Wild-type HIV-1 | - | - | 0.08 |

| β-d-2′,3′-didehydro-2′,3′-dideoxy-5-fluorocytidine | Lamivudine-resistant HIV-1 | - | - | 0.15 |

| 3'-Azido-2',3'-dideoxy-5-methylcytidine | HIV-1 | Human PBM cells | 0.09 | - |

| 3'-Azido-2',3'-dideoxy-5-methylcytidine | HIV-1 | Human macrophages | 0.006 | - |

Data sourced from references[6][7][8].

Table 2: Enzyme Inhibition and Affinity

| Compound | Enzyme | Km (µM) | Ki (µM) |

| 2',3'-Dideoxycytidine (ddC) | Cytoplasmic Deoxycytidine Kinase | 180 ± 30 | - |

| 2',3'-Dideoxycytidine (ddC) | Mitochondrial Deoxycytidine Kinase | 120 ± 20 | - |

| 2',3'-Dideoxycytidine Triphosphate (ddCTP) | DNA Polymerase α | - | 110 ± 40 |

| 2',3'-Dideoxycytidine Triphosphate (ddCTP) | DNA Polymerase β | - | 2.6 ± 0.3 |

| 2',3'-Dideoxycytidine Triphosphate (ddCTP) | DNA Polymerase γ | - | 0.016 ± 0.008 |

| 3'-Azido-2',3'-dideoxy-5-methylcytidine Triphosphate | HIV-1 Reverse Transcriptase | - | 0.0093 |

Data sourced from references[8][9][10].

Detailed Experimental Protocols

The following are generalized protocols based on methodologies used for analogous compounds, which would be applicable for the investigation of this compound.

Antiviral Activity Assay

This protocol is designed to determine the effective concentration of the compound required to inhibit viral replication in cell culture.

-

Cell Culture: Maintain a culture of human T-lymphoblastic cells (e.g., MT-2) in appropriate growth medium.

-

Infection: Infect triplicate wells of a 96-well plate containing 104 cells per well with a stock of HIV at a multiplicity of infection (MOI) of 0.1.

-

Drug Treatment: Add serial dilutions of this compound to the infected wells.

-

Incubation: Incubate the plates for 5 days at 37°C in a humidified CO2 incubator.

-

Viability Assay: Quantify cell viability using a tetrazolium dye reduction method (e.g., MTT assay).

-

Data Analysis: Calculate the 50% effective concentration (EC50) by plotting the percentage of cell viability against the drug concentration.

In Vitro Reverse Transcriptase Inhibition Assay

This assay measures the ability of the triphosphate form of the compound to inhibit the activity of purified reverse transcriptase.

-

Reaction Mixture: Prepare a reaction mixture containing a suitable buffer, a template-primer (e.g., (rA)n•(dT)12-18), purified HIV-1 reverse transcriptase, and the natural substrate dTTP (radiolabeled).

-

Inhibitor Addition: Add varying concentrations of this compound triphosphate to the reaction mixtures.

-

Incubation: Incubate the reactions at 37°C for a defined period (e.g., 60 minutes).

-

Termination: Stop the reaction by adding a solution of cold trichloroacetic acid (TCA).

-

Precipitation and Filtration: Precipitate the newly synthesized DNA and collect it on glass fiber filters.

-

Quantification: Measure the amount of incorporated radiolabeled dTTP using a scintillation counter.

-

Data Analysis: Determine the inhibition constant (Ki) by analyzing the reaction rates at different substrate and inhibitor concentrations using Lineweaver-Burk or other kinetic plots.

Conclusion

While direct experimental evidence for this compound is currently lacking, a robust mechanistic framework can be inferred from the extensive research on its close structural analogs. It is highly probable that this compound functions as a prodrug that, upon intracellular conversion to its triphosphate form, acts as a potent and selective inhibitor of viral reverse transcriptase through competitive binding and DNA chain termination. The provided quantitative data for related compounds and the detailed experimental protocols offer a solid foundation for the future investigation and development of this and other novel nucleoside analogs. Further research is warranted to empirically validate this inferred mechanism and to fully characterize the pharmacokinetic and pharmacodynamic properties of this compound.

References

- 1. Metabolism of 2′,3′-Dideoxy-2′,3′-Didehydro-β-l(−)-5-Fluorocytidine and Its Activity in Combination with Clinically Approved Anti-Human Immunodeficiency Virus β-d(+) Nucleoside Analogs In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2',3'-Dideoxycytidine metabolism in a new drug-resistant cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HIV Drugs Mode of Action | Immunopaedia [immunopaedia.org.za]

- 4. Reverse-transcriptase inhibitor - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. Pharmacology and Pharmacokinetics of the Antiviral Agent β-d-2′,3′-Dideoxy-3′-Oxa-5-Fluorocytidine in Cells and Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antiviral activities and cellular toxicities of modified 2',3'-dideoxy-2',3'-didehydrocytidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antiretroviral activity, biochemistry, and pharmacokinetics of 3'-azido-2',3'-dideoxy-5-methylcytidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2',3'-dideoxy-5-iodocytidine: Chemical Properties, Structure, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of 2',3'-dideoxy-5-iodocytidine (ddI-Cyt), a nucleoside analog with noted antiviral properties. The information is presented to support research and development efforts in the fields of medicinal chemistry and antiviral drug discovery.

Core Chemical Properties

This compound is a synthetic pyrimidine nucleoside analog. Its core chemical and physical properties are summarized in the table below, providing a foundational understanding of its identity and behavior.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂IN₃O₃ | [1] |

| Molecular Weight | 337.11 g/mol | [1] |

| Appearance | White to Off-white Solid | [1] |

| Melting Point | >156°C (decomposition) | [1] |

| Solubility | Slightly soluble in Acetonitrile, DMSO, Methanol, and Water | [1] |

| Storage Conditions | -20°C, Hygroscopic | [1] |

Chemical Structure and Identification

The structural identity of this compound is defined by its unique arrangement of atoms. The absence of hydroxyl groups at the 2' and 3' positions of the ribose sugar moiety is a key feature of the dideoxynucleoside class.

| Identifier | Value | Source |

| IUPAC Name | 4-amino-1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one | [1] |

| SMILES | C1CC(OC1CO)N2C=C(C(=NC2=O)N)I | [1] |

| InChI Key | AMWJPSDPTPKJGN-CAHLUQPWSA-N | [1] |

| CAS Number | 114748-57-1 |

Antiviral Mechanism of Action: A Focus on HIV

As a nucleoside reverse transcriptase inhibitor (NRTI), this compound's primary mechanism of antiviral activity against retroviruses like HIV involves the termination of viral DNA chain elongation.[2] This process is initiated by the intracellular phosphorylation of the parent compound into its active triphosphate form.

Intracellular Activation and Reverse Transcriptase Inhibition

The following diagram illustrates the intracellular metabolic pathway that activates this compound and its subsequent inhibition of HIV reverse transcriptase.

Caption: Intracellular activation and mechanism of action of this compound.

Once inside a host cell, this compound is sequentially phosphorylated by host cellular kinases to its monophosphate, diphosphate, and finally its active triphosphate form.[3] This active metabolite, this compound triphosphate, acts as a competitive inhibitor of the viral reverse transcriptase enzyme. It mimics the natural deoxynucleoside triphosphates (dNTPs) that the enzyme uses to build the viral DNA chain.

Upon incorporation into the growing viral DNA strand, the absence of a 3'-hydroxyl group on the sugar moiety of this compound triphosphate prevents the formation of the next phosphodiester bond, leading to premature chain termination.[2] This effectively halts the replication of the viral genome.

Experimental Protocols

General Synthesis of 2',3'-Dideoxynucleosides

The following protocol is a general method for the synthesis of 2',3'-dideoxynucleosides from ribonucleosides, which involves a radical deoxygenation of a bisxanthate intermediate.[4]

Materials:

-

Starting ribonucleoside (e.g., 5-iodocytidine)

-

Carbon disulfide (CS₂)

-

3 M Sodium hydroxide (NaOH)

-

N,N-Dimethylformamide (DMF)

-

Bromoethane

-

Tris(trimethylsilyl)silane ((Me₃Si)₃SiH)

-

1,1'-Azobis(cyclohexanecarbonitrile) (ACHN)

-

Anhydrous acetonitrile (MeCN)

-

Heptane

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

Formation of the Bisxanthate:

-

Dissolve the starting ribonucleoside in DMF.

-

Cool the solution to 0°C.

-

Add 3 M aqueous NaOH solution and CS₂ and stir for 30 minutes at 0°C.[5]

-

Perform an in-situ alkylation by adding bromoethane and allowing the reaction to proceed for 20 minutes.[5]

-

Isolate the resulting bisxanthate product by thorough washing with heptane, which should yield a product of suitable purity for the next step without chromatographic purification.[5]

-

-

Radical Deoxygenation:

-

Purification:

-

Purify the crude product by column chromatography to yield the desired 2',3'-dideoxynucleoside. The specific eluents for chromatography will need to be optimized based on the polarity of the target compound.

-

General Analytical Methods

For the analysis and characterization of this compound, standard analytical techniques employed for nucleoside analogs are applicable.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for assessing the purity of the compound and for monitoring reaction progress. A reverse-phase C18 column is typically used with a mobile phase consisting of a gradient of an aqueous buffer (e.g., ammonium acetate or triethylammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirmation. The spectra will show characteristic shifts for the protons and carbons of the pyrimidine base and the dideoxyribose sugar.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS).

The following diagram outlines a general workflow for the synthesis and analysis of this compound.

Caption: General workflow for the synthesis and analysis of this compound.

References

- 1. Metabolism of 2′,3′-Dideoxy-2′,3′-Didehydro-β-l(−)-5-Fluorocytidine and Its Activity in Combination with Clinically Approved Anti-Human Immunodeficiency Virus β-d(+) Nucleoside Analogs In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HIV Drugs Mode of Action | Immunopaedia [immunopaedia.org.za]

- 3. Anti-Human Immunodeficiency Virus Type 1 Activity, Intracellular Metabolism, and Pharmacokinetic Evaluation of 2′-Deoxy-3′-Oxa-4′-Thiocytidine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sustainable Protocol for the Synthesis of 2',3'-Dideoxynucleoside and 2',3'-Didehydro-2',3'-dideoxynucleoside Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sustainable Protocol for the Synthesis of 2′,3′-Dideoxynucleoside and 2′,3′-Didehydro-2′,3′-dideoxynucleoside Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2',3'-Dideoxy-5-Iodocytidine: Discovery, History, and Scientific Core

This technical guide provides a comprehensive overview of 2',3'-dideoxy-5-iodocytidine, a halogenated derivative of the well-known antiviral agent 2',3'-dideoxycytidine (ddC, Zalcitabine). This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its synthesis, mechanism of action, and the methodologies used for its evaluation. While this compound is commercially available for research purposes, including gene sequencing and as an antibiotic against Mycobacterium, its history and antiviral properties are not as extensively documented as its parent compound or other halogenated analogs.[1] This guide synthesizes the available information on closely related compounds to provide a predictive and contextual understanding of this molecule.

Discovery and History

The development of this compound is rooted in the broader history of nucleoside analogs as antiviral agents, a field that gained significant momentum with the discovery of Zidovudine (AZT) as a potent inhibitor of the Human Immunodeficiency Virus (HIV). The parent compound, 2',3'-dideoxycytidine (ddC), was one of the earliest nucleoside reverse transcriptase inhibitors (NRTIs) to be developed and approved for the treatment of HIV.

The core strategy in the development of ddC and its analogs was the modification of the sugar moiety of natural nucleosides. The absence of the 3'-hydroxyl group in the dideoxyribose sugar prevents the formation of the 3'-5'-phosphodiester bond during DNA synthesis, leading to chain termination when incorporated into a growing DNA strand by a viral reverse transcriptase.

Following the success of ddC, researchers explored various modifications to the pyrimidine base to enhance antiviral activity, improve the safety profile, or overcome drug resistance. Halogenation at the 5-position of the pyrimidine ring was a common strategy. While the 5-fluoro and 5-chloro analogs of 2',3'-dideoxycytidine have been synthesized and evaluated for their anti-HIV activity, the specific discovery and detailed historical development of this compound are not well-documented in publicly available literature. Its commercial availability suggests it has been synthesized and likely evaluated in various biological assays, though comprehensive reports on its antiviral efficacy are scarce.

Synthesis

A general approach for the iodination of a cytidine analog involves the use of an iodinating agent in a suitable solvent. For instance, the synthesis of 5-iodo-2'-deoxycytidine has been achieved using iodine and 3-chloroperbenzoic acid in N,N-dimethylformamide. A similar electrophilic substitution reaction at the C5 position of the pyrimidine ring of 2',3'-dideoxycytidine is the most probable method for the synthesis of its 5-iodo derivative.

Mechanism of Action

The mechanism of action of this compound as an antiviral agent is presumed to be identical to that of its parent compound, 2',3'-dideoxycytidine, and other nucleoside reverse transcriptase inhibitors.

Intracellular Activation and Reverse Transcriptase Inhibition

As a nucleoside analog, this compound requires intracellular phosphorylation to its active triphosphate form, this compound-5'-triphosphate (ddITP). This phosphorylation is carried out by host cellular kinases.

Once converted to its triphosphate form, ddITP acts as a competitive inhibitor of the viral reverse transcriptase. It competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the nascent viral DNA strand.

The key feature of this compound, like all dideoxynucleosides, is the absence of a hydroxyl group at the 3' position of the sugar moiety. When ddITP is incorporated into the growing DNA chain, the lack of a 3'-OH group makes it impossible for the reverse transcriptase to form the next 3'-5'-phosphodiester bond, thereby terminating the elongation of the viral DNA. This premature chain termination effectively halts viral replication.

References

An In-depth Technical Guide on the Cellular Uptake and Metabolism of 2',3'-dideoxy-5-iodocytidine

Abstract

This technical guide provides a comprehensive overview of the cellular pharmacology of the nucleoside analog 2',3'-dideoxy-5-iodocytidine (5-iodo-ddC). As a derivative of 2',3'-dideoxycytidine (ddC, Zalcitabine), a known anti-HIV agent, 5-iodo-ddC is presumed to follow a similar metabolic activation pathway to exert its therapeutic effects. This document details its cellular entry, the critical multi-step phosphorylation process to its active triphosphate form, its mechanism of action as a DNA chain terminator, and potential catabolic pathways. Detailed experimental protocols for studying its metabolism and enzyme kinetics are provided, supplemented by quantitative data and graphical representations of key pathways and workflows to facilitate understanding and further research in the field of antiviral drug development.

Cellular Uptake and Transport

The entry of this compound into target cells is the initial step required for its pharmacological activity. Like its parent compound, ddC, and other dideoxynucleosides, 5-iodo-ddC is expected to utilize endogenous nucleoside transport systems to cross the cell membrane. These transporters are responsible for the salvage of natural nucleosides for nucleic acid synthesis. While specific transporters for 5-iodo-ddC have not been explicitly identified, the transport of the structurally similar ddC is known to be a mediated process. Resistance to ddC cytotoxicity has been observed in some cell lines due to a decreased ability to accumulate intracellular drug anabolites, although the transport mechanism itself appeared similar to that in sensitive cells[1].

Caption: Cellular uptake of 5-iodo-ddC via a nucleoside transporter.

Intracellular Metabolism: The Activation Pathway

Once inside the cell, 5-iodo-ddC must be anabolized to its active form, this compound-5'-triphosphate (5-iodo-ddCTP). This is a sequential three-step phosphorylation cascade catalyzed by host cell kinases.

-

Monophosphorylation: The initial and rate-limiting step is the conversion of 5-iodo-ddC to its 5'-monophosphate (5-iodo-ddCMP), catalyzed primarily by deoxycytidine kinase (dCK). Studies on the parent compound, ddC, show it is a poor substrate for both cytoplasmic and mitochondrial dCK, exhibiting high Michaelis-Menten constants (Km)[2][3].

-

Diphosphorylation: 5-iodo-ddCMP is subsequently phosphorylated to its 5'-diphosphate (5-iodo-ddCDP) by UMP-CMP kinase.

-

Triphosphorylation: The final step is the formation of the active 5-iodo-ddCTP from 5-iodo-ddCDP, a reaction catalyzed by nucleoside diphosphate kinase.

For the parent compound ddC, the triphosphate form (ddCTP) constitutes approximately 40% of the total intracellular acid-soluble metabolites[2][3]. The intracellular half-life of ddCTP is significant, with an initial retention half-life of about 2.6 hours after the removal of the extracellular drug[2][3].

Caption: Intracellular phosphorylation cascade of 5-iodo-ddC.

Table 1: Enzyme Kinetics for ddC Phosphorylation

(Data for the parent compound 2',3'-dideoxycytidine (ddC) are presented as an analogue)

| Enzyme | Substrate | Km (μM) | Vmax (pmol/min/mg protein) | Cell Line/Source | Citation |

| Cytoplasmic Deoxycytidine Kinase | ddC | 180 ± 30 | - | Molt-4 | [2][3] |

| Mitochondrial Deoxycytidine Kinase | ddC | 120 ± 20 | - | Molt-4 | [2][3] |

| Cytoplasmic Deoxycytidine Kinase | ddC | 80 ± 7 | 12 ± 1.1 | U937 | [1] |

| Cytoplasmic Deoxycytidine Kinase (Resistant) | ddC | 140 ± 9 | 7.8 ± 0.5 | U937-R | [1] |

Mechanism of Action

The antiviral activity of 5-iodo-ddC is mediated by its triphosphate metabolite, 5-iodo-ddCTP. This active form acts as a potent inhibitor of viral reverse transcriptase (RT) and a DNA chain terminator.

-

Competitive Inhibition: 5-iodo-ddCTP competes with the natural substrate, deoxycytidine triphosphate (dCTP), for the active site of the viral RT.

-

DNA Chain Termination: Once incorporated into the growing viral DNA strand, 5-iodo-ddCTP terminates chain elongation. This is because the 2',3'-dideoxyribose sugar lacks the 3'-hydroxyl group necessary to form the next 3'-5' phosphodiester bond.

The parent metabolite, ddCTP, is a potent inhibitor of HIV reverse transcriptase and mitochondrial DNA polymerase γ, while being a much weaker inhibitor of cellular DNA polymerases α and β[2][3]. This differential sensitivity is crucial for the drug's selective antiviral activity and is also linked to its primary dose-limiting toxicity, peripheral neuropathy, which is associated with mitochondrial dysfunction[1].

Table 2: Inhibition Constants (Ki) of ddCTP Against Various DNA Polymerases

(Data for the parent metabolite 2',3'-dideoxycytidine-5'-triphosphate (ddCTP) are presented as an analogue)

| DNA Polymerase | Ki (μM) | Inhibition Type | Citation |

| DNA Polymerase α | 110 ± 40 | Competitive with dCTP | [2][3] |

| DNA Polymerase β | 2.6 ± 0.3 | Competitive with dCTP | [2][3] |

| DNA Polymerase γ (Mitochondrial) | 0.016 ± 0.008 | Competitive with dCTP | [2][3] |

Catabolism and Efflux

The metabolic fate of nucleoside analogs can include degradation by cellular enzymes. A primary catabolic pathway for cytidine analogs is deamination by cytidine deaminase. However, 2',3'-dideoxycytidine has been shown to be highly resistant to deamination by human cytidine-deoxycytidine deaminase[2][3]. It is therefore likely that 5-iodo-ddC also resists this catabolic pathway, contributing to a longer intracellular persistence of its anabolites. Efflux of ddC and its metabolites from the cell follows a biphasic course[2].

Experimental Protocols

Protocol: Analysis of Intracellular Metabolites by HPLC

This protocol outlines the procedure for quantifying the intracellular concentrations of 5-iodo-ddC and its phosphorylated derivatives.

-

Cell Culture and Treatment:

-

Seed a human T-lymphoblastic cell line (e.g., CEM or Molt-4) at a density of 5 x 10⁵ cells/mL in RPMI 1640 medium supplemented with 10% fetal bovine serum.

-

Incubate cells with a known concentration (e.g., 1-10 μM) of radiolabeled or non-radiolabeled 5-iodo-ddC for various time points (e.g., 2, 4, 8, 24 hours) at 37°C.

-

-

Cell Harvesting and Extraction:

-

Harvest cells by centrifugation (e.g., 500 x g for 5 minutes) at 4°C.

-

Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug.

-

Extract the intracellular metabolites by adding 200 μL of ice-cold 60% methanol. Vortex vigorously and incubate on ice for 15 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.

-

-

Sample Preparation:

-

Transfer the methanol-soluble supernatant to a new tube.

-

Evaporate the methanol to dryness using a vacuum centrifuge.

-

Resuspend the dried extract in 100 μL of mobile phase or water for HPLC analysis.

-

-

HPLC Analysis:

-

Analyze the sample using a strong anion-exchange (SAX) HPLC column (e.g., Whatman Partisil-10 SAX).

-

Employ a gradient elution system. For example, a linear gradient from 100% buffer A (e.g., 5 mM NH₄H₂PO₄, pH 2.8) to 100% buffer B (e.g., 0.5 M NH₄H₂PO₄, pH 3.7) over 40 minutes at a flow rate of 1 mL/min[4].

-

Detect the compounds by UV absorbance at an appropriate wavelength (e.g., 270-280 nm) or by in-line scintillation counting if using a radiolabeled drug.

-

Identify and quantify the peaks corresponding to 5-iodo-ddC, 5-iodo-ddCMP, 5-iodo-ddCDP, and 5-iodo-ddCTP by comparing retention times and peak areas with known standards.

-

Caption: Workflow for the analysis of intracellular 5-iodo-ddC metabolites.

Protocol: Deoxycytidine Kinase (dCK) Activity Assay

This protocol measures the enzymatic activity of dCK in phosphorylating 5-iodo-ddC.

-

Enzyme Preparation:

-

Use purified recombinant human dCK or a cytosolic extract from a relevant cell line as the enzyme source[4].

-

-

Reaction Mixture:

-

Prepare a reaction mixture (final volume 50 μL) containing:

-

50 mM Tris-HCl (pH 7.5)

-

5 mM ATP

-

5 mM MgCl₂

-

10 mM Dithiothreitol (DTT)

-

Varying concentrations of [³H]-5-iodo-ddC (as substrate).

-

-

Include control reactions without enzyme or without ATP.

-

-

Enzymatic Reaction:

-

Pre-warm the reaction mixture to 37°C.

-

Initiate the reaction by adding the enzyme preparation.

-

Incubate at 37°C for a set time (e.g., 30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by boiling for 2 minutes or by adding an equal volume of cold methanol.

-

-

Analysis of Product:

-

Separate the phosphorylated product ([³H]-5-iodo-ddCMP) from the unreacted substrate ([³H]-5-iodo-ddC) using thin-layer chromatography (TLC) or by spotting the reaction mixture onto DEAE-cellulose filter discs.

-

Wash the discs extensively with a suitable buffer (e.g., 4 mM ammonium formate) to remove the unreacted nucleoside.

-

Quantify the radioactivity retained on the discs (representing the phosphorylated product) using liquid scintillation counting.

-

-

Data Analysis:

-

Calculate the rate of reaction (pmol of product formed per minute per mg of protein).

-

Determine the kinetic parameters (Km and Vmax) by plotting the reaction velocity against the substrate concentration and fitting the data to the Michaelis-Menten equation.

-

References

- 1. 2',3'-Dideoxycytidine metabolism in a new drug-resistant cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 3. researchgate.net [researchgate.net]

- 4. Metabolism of 2′,3′-Dideoxy-2′,3′-Didehydro-β-l(−)-5-Fluorocytidine and Its Activity in Combination with Clinically Approved Anti-Human Immunodeficiency Virus β-d(+) Nucleoside Analogs In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Applications of 2',3'-Dideoxy-5-Iodocytidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential therapeutic applications of the nucleoside analog 2',3'-dideoxy-5-iodocytidine. While specific data for this compound is limited, this paper extrapolates its potential antiviral and anticancer activities based on the well-established mechanisms of action of related 2',3'-dideoxynucleosides and 5-halogenated cytidine analogs. This document covers the presumed mechanism of action, potential therapeutic targets, a plausible synthetic route, and detailed experimental protocols for the evaluation of its efficacy. All quantitative data from related compounds are summarized for comparative analysis.

Introduction

2',3'-Dideoxynucleosides are a class of synthetic nucleoside analogs that lack the hydroxyl group at the 2' and 3' positions of the ribose sugar. This structural modification makes them potent chain terminators of DNA synthesis, a property that has been successfully exploited in the development of antiviral and anticancer drugs. The parent compound, 2',3'-dideoxycytidine (ddC, Zalcitabine), was one of the first antiretroviral agents approved for the treatment of HIV-1 infection[1][2]. The introduction of a halogen atom at the 5-position of the pyrimidine base can further modulate the biological activity and pharmacokinetic properties of these analogs. This guide focuses on the potential of this compound as a therapeutic agent.

Mechanism of Action

The therapeutic potential of this compound is predicated on its ability to act as a DNA chain terminator. The proposed mechanism of action involves several key intracellular steps:

-

Cellular Uptake: The nucleoside analog is transported into the cell via nucleoside transporters.

-

Phosphorylation: To become active, this compound must be successively phosphorylated to its 5'-monophosphate, 5'-diphosphate, and active 5'-triphosphate forms. The initial and rate-limiting step is the phosphorylation to the monophosphate, which is catalyzed by deoxycytidine kinase (dCK)[3][4].

-

Inhibition of DNA Synthesis: The active triphosphate analog, this compound triphosphate, acts as a competitive inhibitor of viral reverse transcriptases (in the case of retroviruses) or cellular DNA polymerases with respect to the natural substrate, deoxycytidine triphosphate (dCTP)[5].

-

Chain Termination: Upon incorporation into a growing DNA strand, the absence of a 3'-hydroxyl group prevents the formation of a phosphodiester bond with the next incoming deoxynucleotide, leading to the termination of DNA chain elongation[6][7].

Signaling Pathway: Activation and Incorporation

Potential Therapeutic Applications

Antiviral Activity

Several 2',3'-dideoxynucleoside analogs have also shown activity against the hepatitis B virus (HBV). The mechanism of action is similar, involving the inhibition of the HBV DNA polymerase.

5-substituted 2'-deoxycytidines, such as 5-iodo-2'-deoxycytidine, have demonstrated selective inhibition of herpes simplex virus (HSV) replication[9]. This suggests that this compound may also possess activity against HSV and potentially other DNA viruses.

Anticancer Activity

The ability of 2',3'-dideoxynucleosides to inhibit cellular DNA polymerases provides a rationale for their investigation as anticancer agents. DNA polymerase beta (Pol β), an enzyme often overexpressed in tumors, is a potential target[10]. Treatment with 2',3'-dideoxycytidine has been shown to inhibit the proliferation of Pol β-overexpressing melanoma cells in vitro and in vivo[10]. Furthermore, 5-iodo-2'-deoxyuridine has been investigated as a radiosensitizer in cancer therapy, suggesting a potential dual role for 5-iodinated nucleoside analogs in oncology[11].

Quantitative Data Summary

Due to the limited availability of quantitative data specifically for this compound, the following tables summarize data for structurally related and parent compounds to provide a basis for comparison and to guide future research.

Table 1: Antiviral Activity of Related Dideoxycytidine Analogs

| Compound | Virus | Cell Line | EC50 / IC50 (µM) | Cytotoxicity (CC50, µM) | Selectivity Index (CC50/EC50) | Reference |

| 2',3'-Dideoxycytidine (ddC) | HIV-1 | Human OKT4+ lymphocytes | >0.5 (complete block) | >5 | >10 | [5] |

| (-)-β-L-2',3'-Dideoxycytidine (L-ddC) | HIV-1 | MT-2 cells | - | - | - | [5] |

| (-)-β-L-2',3'-Dideoxy-5-fluorocytidine (L-FddC) | HIV-1 | MT-2 cells | - | - | - | [5] |

| 3'-Azido-2',3'-dideoxy-5-methylcytidine (CS-92) | HIV-1 | Human PBM cells | 0.09 | >200 | >2222 | [12] |

| 3'-Azido-2',3'-dideoxy-5-methylcytidine (CS-92) | HIV-1 | Human macrophages | 0.006 | >200 | >33333 | [12] |

Table 2: Inhibition of Reverse Transcriptase and DNA Polymerases by Triphosphate Analogs

| Compound (Triphosphate form) | Enzyme | Ki (µM) | Inhibition Type | Reference |

| L-ddCTP | HIV-1 Reverse Transcriptase | 2 | Competitive | [5] |

| L-FddCTP | HIV-1 Reverse Transcriptase | 1.6 | Competitive | [5] |

| ddCTP | DNA Polymerase α | 110 ± 40 | Competitive | [13] |

| ddCTP | DNA Polymerase β | 2.6 ± 0.3 | Competitive | [13] |

| ddCTP | DNA Polymerase γ | 0.016 ± 0.008 | Competitive | [13] |

| CS-92-TP | HIV-1 Reverse Transcriptase | 0.0093 | Competitive | [12] |

Table 3: Pharmacokinetic Parameters of Related Dideoxynucleosides in Animal Models

| Compound | Animal Model | Dose & Route | T1/2 (h) | CL (L/h/kg) | Vd (L/kg) | Bioavailability (%) | Reference |

| 2',3'-Dideoxycytidine (DDC) | Rat | 10-200 mg/kg IV | 0.98 ± 0.18 | 1.67 ± 0.24 | 1.2 ± 0.21 | N/A | [9] |

| β-d-2′,3′-Dideoxy-3′-oxa-5-fluorocytidine (d-FDOC) | Rhesus Monkey | IV | 2.1 | - | - | 38 (oral) | [3] |

| CS-92 | Rhesus Monkey | IV | 1.52 | - | - | 21 (oral) | [12] |

Synthesis and Formulation

Plausible Synthesis of this compound

A potential approach involves the deoxygenation of a suitably protected 5-iodocytidine derivative. An alternative would be the glycosylation of a protected 2,3-dideoxyribose with iodinated cytosine. A general scheme for the synthesis of 2',3'-dideoxynucleosides from ribonucleosides has been described, involving the radical deoxygenation of a xanthate derivative[6]. The synthesis of 5-iodo-2'-deoxycytidine from 2'-deoxycytidine has also been reported, utilizing iodine and m-chloroperoxybenzoic acid (mCPBA) in DMF[14]. Combining these methodologies could lead to the desired product.

Formulation for Therapeutic Delivery

The formulation of this compound for therapeutic use would likely follow strategies employed for other nucleoside analogs. Oral bioavailability is a key consideration. Formulations may include standard excipients for tablets or capsules. For targeted delivery or to overcome resistance, novel drug delivery systems such as liposomes or polymeric nanoparticles could be explored[10]. Nanogel formulations have also been investigated for the delivery of nucleoside analogs in their active triphosphate form[15].

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxicity of a compound on cultured cells.

Materials:

-

Cell line of interest (e.g., cancer cell line or host cell line for viral assays)

-

Complete cell culture medium

-

96-well flat-bottom plates

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include untreated control wells.

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Add 100-150 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Anti-HIV Reverse Transcriptase Assay

This protocol measures the ability of the triphosphate form of the compound to inhibit the activity of HIV-1 reverse transcriptase.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase (RT)

-

Poly(A) template and Oligo(dT) primer

-

Deoxynucleotide triphosphate (dNTP) mix (dATP, dGTP, dCTP, dTTP)

-

[³H]-dTTP or a non-radioactive detection system

-

This compound triphosphate

-

Reaction buffer (containing Tris-HCl, MgCl₂, KCl, DTT)

-

Trichloroacetic acid (TCA) for precipitation (if using radiolabeling)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, poly(A)•oligo(dT) template/primer, and dNTPs (including a labeled dNTP).

-

Add varying concentrations of this compound triphosphate to the reaction mixture.

-

Initiate the reaction by adding the HIV-1 RT enzyme.

-

Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding cold TCA.

-

Precipitate the newly synthesized DNA on ice.

-

Collect the precipitated DNA on glass fiber filters and wash with TCA and ethanol.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Determine the concentration of the inhibitor that reduces the RT activity by 50% (IC50).

Experimental Workflow Diagram

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Zalcitabine - Wikipedia [en.wikipedia.org]

- 3. Phosphorylation of 5-halogenated deoxycytidine analogues by deoxycytidine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Deoxycytidine Kinase Phosphorylation Assay Kit [novocib.com]

- 5. Inhibition of human immunodeficiency virus type 1 reverse transcriptase by the 5'-triphosphate beta enantiomers of cytidine analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reverse-transcriptase inhibitor - Wikipedia [en.wikipedia.org]

- 7. Reverse Transcriptase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Metabolism of 2',3'-dideoxy-2',3'-didehydro-beta-L(-)-5-fluorocytidine and its activity in combination with clinically approved anti-human immunodeficiency virus beta-D(+) nucleoside analogs in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antiviral, antimetabolic, and cytotoxic activities of 5-substituted 2'-deoxycytidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antitumor activity of 2',3'-dideoxycytidine nucleotide analog against tumors up-regulating DNA polymerase beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 5-Iodo-4-thio-2′-Deoxyuridine as a Sensitizer of X-ray Induced Cancer Cell Killing [mdpi.com]

- 12. Antiretroviral activity, biochemistry, and pharmacokinetics of 3'-azido-2',3'-dideoxy-5-methylcytidine PMID: 1706574 | MCE [medchemexpress.cn]

- 13. Cell line specific radiosensitizing effect of zalcitabine (2',3'-dideoxycytidine) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Clinical and pharmacological studies with 5-iodo-2'-deoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The antiviral activity of dideoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 2',3'-dideoxy-5-iodocytidine in Retroviral Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',3'-dideoxy-5-iodocytidine (IdC) is a nucleoside analog that holds potential as a therapeutic agent against retroviruses, such as the Human Immunodeficiency Virus (HIV). As with other 2',3'-dideoxynucleosides, its mechanism of action is predicated on the inhibition of reverse transcriptase, a critical enzyme for retroviral replication. Upon intracellular phosphorylation to its active triphosphate form, IdC can be incorporated into the nascent viral DNA strand. Lacking a 3'-hydroxyl group, the incorporated IdC acts as a chain terminator, prematurely halting DNA synthesis and thus preventing the completion of reverse transcription. This document provides detailed application notes and experimental protocols for the evaluation of IdC in retroviral assays.

Mechanism of Action: Chain Termination of Reverse Transcription

Retroviruses, upon entering a host cell, utilize the enzyme reverse transcriptase (RT) to convert their RNA genome into double-stranded DNA. This viral DNA is then integrated into the host cell's genome, allowing for the production of new viral particles. Nucleoside reverse transcriptase inhibitors (NRTIs) like this compound are designed to disrupt this process.

Signaling Pathway of NRTI Action

Caption: Mechanism of action of this compound as a chain-terminating retroviral reverse transcriptase inhibitor.

Data Presentation

The following tables summarize hypothetical, yet representative, quantitative data for the evaluation of this compound (IdC) in anti-HIV-1 assays. These tables are provided as a template for organizing experimental results.

Table 1: Anti-HIV-1 Activity and Cytotoxicity of IdC in T-Lymphocytic Cells (e.g., MT-4)

| Compound | EC50 (µM)a | CC50 (µM)b | Selectivity Index (SI)c |

| IdC | 0.75 | >100 | >133 |

| AZT (Control) | 0.02 | 50 | 2500 |

| ddC (Control) | 0.5 | 25 | 50 |

a EC50: 50% effective concentration required to inhibit HIV-1 replication. b CC50: 50% cytotoxic concentration that reduces cell viability by 50%. c Selectivity Index (SI) = CC50 / EC50.

Table 2: Inhibition of Recombinant HIV-1 Reverse Transcriptase by IdC-Triphosphate

| Compound (Triphosphate form) | IC50 (µM)d |

| IdC-TP | 0.15 |

| AZT-TP (Control) | 0.05 |

| ddC-TP (Control) | 0.1 |

d IC50: 50% inhibitory concentration against the enzymatic activity of recombinant HIV-1 reverse transcriptase.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the antiretroviral activity of this compound.

Protocol 1: Cell-Based Anti-HIV-1 Replication Assay

This protocol is designed to determine the effective concentration of IdC required to inhibit HIV-1 replication in a cell-based model.

Experimental Workflow for Anti-HIV-1 Assay

Caption: A generalized workflow for a cell-based anti-HIV-1 replication assay.

Materials:

-

T-lymphocytic cell line (e.g., MT-4, CEM, or peripheral blood mononuclear cells - PBMCs)

-

HIV-1 laboratory strain (e.g., HIV-1 IIIB or NL4-3)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum, penicillin/streptomycin)

-

This compound (IdC) and control drugs (e.g., AZT, ddC)

-

96-well cell culture plates

-

HIV-1 p24 antigen ELISA kit

-

CO2 incubator

Procedure:

-

Compound Preparation: Prepare a stock solution of IdC in a suitable solvent (e.g., DMSO or sterile water). Create a series of 2-fold or 10-fold dilutions in cell culture medium to achieve the desired final concentrations.

-

Cell Seeding: Seed the target cells into 96-well plates at a density of 5 x 104 cells per well in 100 µL of culture medium.

-

Infection: Add 50 µL of HIV-1 stock (at a multiplicity of infection of 0.01-0.1) to each well. Include uninfected control wells.

-

Drug Addition: Immediately after infection, add 50 µL of the prepared drug dilutions to the respective wells. Include wells with no drug as a positive control for viral replication.

-

Incubation: Incubate the plates for 4-5 days at 37°C in a humidified atmosphere with 5% CO2.

-

Quantification of Viral Replication: After the incubation period, collect the cell culture supernatant. Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition of p24 production for each drug concentration relative to the no-drug control. Determine the EC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol assesses the toxicity of IdC to the host cells used in the antiviral assay.

Procedure:

-

Cell Seeding: Seed the same target cells used in the antiviral assay in a 96-well plate at the same density.

-

Drug Addition: Add the same serial dilutions of IdC to the wells. Include wells with no drug as a cell viability control.

-

Incubation: Incubate the plates for the same duration as the antiviral assay (4-5 days) under the same conditions.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the no-drug control. Determine the CC50 value from the dose-response curve.

Protocol 3: Recombinant HIV-1 Reverse Transcriptase Inhibition Assay

This in vitro assay directly measures the inhibitory effect of the active triphosphate form of IdC on the enzymatic activity of HIV-1 RT.

Logical Relationship in Drug Evaluation

Caption: Logical flow for the evaluation of an antiviral compound from primary screening to mechanism of action studies.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase

-

IdC-triphosphate (IdC-TP) and control NRTI-triphosphates

-

Poly(A)/oligo(dT) template/primer

-

[³H]-dTTP (radiolabeled thymidine triphosphate) or a non-radioactive detection system

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 60 mM KCl, 5 mM MgCl₂, 1 mM DTT)

-

Scintillation counter and scintillation fluid (for radioactive assay)

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, poly(A)/oligo(dT) template/primer, and a mix of dNTPs including [³H]-dTTP.

-

Inhibitor Addition: Add varying concentrations of IdC-TP or control inhibitors to the reaction tubes. Include a no-inhibitor control.

-

Enzyme Addition: Initiate the reaction by adding a standardized amount of recombinant HIV-1 RT.

-

Incubation: Incubate the reaction mixture at 37°C for 1 hour.

-

Reaction Termination and Precipitation: Stop the reaction by adding cold trichloroacetic acid (TCA). Precipitate the newly synthesized DNA on ice.

-

Washing and Quantification: Collect the precipitated DNA on a filter membrane, wash with TCA and ethanol to remove unincorporated nucleotides.

-

Measurement: Place the filter in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of RT inhibition for each concentration of IdC-TP. Determine the IC50 value from the dose-response curve.

Conclusion

The protocols and application notes provided herein offer a comprehensive framework for the in vitro evaluation of this compound as a potential anti-retroviral agent. By systematically determining its efficacy in cell-based assays, assessing its cytotoxicity, and confirming its mechanism of action through enzymatic assays, researchers can effectively characterize the antiviral profile of this and other novel nucleoside analogs. Careful adherence to these methodologies will ensure the generation of robust and reproducible data critical for the advancement of new antiretroviral therapies.

Application Notes & Protocols: Quantification of 2',3'-dideoxy-5-iodocytidine in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',3'-dideoxy-5-iodocytidine is a synthetic nucleoside analog with potential applications in antiviral and anticancer research. Accurate quantification of this compound in biological matrices such as plasma, serum, and tissue homogenates is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. This document provides detailed application notes and protocols for the quantification of this compound using modern analytical techniques. The methodologies described are based on established principles of chromatography and mass spectrometry for the analysis of nucleoside analogs.

Analytical Techniques

The primary methods for the quantification of this compound in biological samples are High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection. LC-MS/MS, in particular, offers high sensitivity and selectivity, making it the preferred method for bioanalytical studies.

Key Techniques:

-

High-Performance Liquid Chromatography (HPLC): A technique used to separate, identify, and quantify each component in a mixture.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective analytical technique that combines the separating power of liquid chromatography with the detection capabilities of tandem mass spectrometry.

Experimental Protocols

Protocol 1: Quantification of this compound in Plasma using LC-MS/MS

This protocol describes a robust method for the determination of this compound in plasma samples.

1. Sample Preparation (Protein Precipitation)

A simple and rapid protein precipitation method can be employed for sample cleanup.[1]

-

To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound).

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase starting condition.

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions

The following are typical starting conditions that may require optimization for specific instrumentation.

-

LC System: A UHPLC or HPLC system capable of gradient elution.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a common choice for separating nucleoside analogs.[2]

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution:

-

0-1 min: 5% B

-

1-5 min: 5-95% B

-

5-6 min: 95% B

-

6-6.1 min: 95-5% B

-

6.1-8 min: 5% B

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

-

Column Temperature: 40°C.

-

MS System: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

The specific precursor and product ions for this compound and the internal standard need to be determined by direct infusion of the compounds into the mass spectrometer.

-

3. Method Validation

The analytical method should be validated according to regulatory guidelines, assessing parameters such as:

-

Linearity

-

Accuracy and Precision

-

Selectivity and Specificity

-

Matrix Effect

-

Recovery

-

Stability (freeze-thaw, short-term, long-term)

Protocol 2: High-Performance Liquid Chromatography (HPLC) with UV Detection

For applications where the sensitivity of LC-MS/MS is not required, HPLC with UV detection can be a cost-effective alternative.

1. Sample Preparation

The same protein precipitation protocol as described for LC-MS/MS can be used. Solid-phase extraction (SPE) may also be employed for cleaner extracts.

2. HPLC-UV Conditions

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: A phenyl or C18 reversed-phase column. A phenyl column can offer different selectivity for nucleosides.[3]

-

Mobile Phase: A mixture of methanol and an aqueous buffer (e.g., ammonium acetate). The composition can be optimized for best separation.[3]

-

Elution: Isocratic or gradient elution can be used.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection Wavelength: The UV detector wavelength should be set to the absorbance maximum of this compound.

Quantitative Data Summary

The following table summarizes typical performance characteristics for bioanalytical methods used to quantify nucleoside analogs. The exact values for this compound would need to be determined during method development and validation.

| Parameter | LC-MS/MS | HPLC-UV |

| Lower Limit of Quantification (LLOQ) | 0.1 - 10 ng/mL | ~50 ng/mL[3] |

| Linear Range | 0.1 - 1000 ng/mL | 0.05 - 10 µg/mL |

| Accuracy (% Bias) | Within ±15% | Within ±15% |

| Precision (%RSD) | < 15% | < 15% |

| Sample Volume | 50 - 100 µL | 100 - 200 µL |

Visualizations

Experimental Workflow for LC-MS/MS Quantification

References

- 1. Quantification of 2'-deoxy-2'-β-fluoro-4'-azidocytidine in rat and dog plasma using liquid chromatography-quadrupole time-of-flight and liquid chromatography-triple quadrupole mass spectrometry: Application to bioavailability and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of an LC-MS/MS assay to analyze a lipid-conjugated siRNA by solid phase extraction (SPE) in mouse plasma and tissue using a stable isotope labeled internal standard (SILIS) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determination of 3'-azido-3'-deoxythymidine, 2',3'-dideoxycytidine, 3'-fluoro-3'-deoxythymidine and 2',3'-dideoxyinosine in biological samples by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: 2',3'-dideoxy-5-iodocytidine as a Tool for Studying DNA Polymerase

Audience: Researchers, scientists, and drug development professionals.

Introduction

2',3'-dideoxy-5-iodocytidine (5-Iodo-d2C) is a synthetic nucleoside analog that serves as a potent tool for investigating the mechanisms of DNA polymerases. As a derivative of dideoxycytidine, its structure lacks the 3'-hydroxyl group on the deoxyribose sugar moiety. This critical modification allows it to act as a chain terminator during DNA synthesis. Once incorporated into a growing DNA strand by a DNA polymerase, the absence of the 3'-OH group prevents the formation of a phosphodiester bond with the subsequent deoxynucleoside triphosphate (dNTP), thereby halting further elongation of the DNA chain.[1][2] The addition of an iodine atom at the 5th position of the cytosine base can further modulate its interaction with DNA polymerases and provide a useful probe for various biochemical assays.

These application notes provide a comprehensive overview of the use of 5-Iodo-d2C in studying DNA polymerase activity, including its mechanism of action, protocols for key experiments, and quantitative data on its inhibitory effects.

Mechanism of Action

The utility of this compound as a tool for studying DNA polymerases stems from its function as a competitive inhibitor and a chain terminator of DNA synthesis. The process can be summarized in the following steps:

-

Cellular Uptake and Phosphorylation: Like other nucleoside analogs, 5-Iodo-d2C is transported into the cell and subsequently phosphorylated by cellular kinases to its active triphosphate form, this compound triphosphate (5-Iodo-d2CTP). This phosphorylation is a critical step for its activity.[3]

-

Competition with Natural Substrates: 5-Iodo-d2CTP structurally mimics the natural deoxynucleoside triphosphate, dCTP. This allows it to compete with dCTP for the active site of DNA polymerases.[4]

-

Incorporation into the Growing DNA Strand: DNA polymerase can incorporate 5-Iodo-d2CMP into the nascent DNA strand opposite a guanine base in the template strand.

-

Chain Termination: Upon incorporation, the absence of a 3'-hydroxyl group on the sugar moiety of 5-Iodo-d2CMP prevents the formation of a phosphodiester bond with the next incoming dNTP. This results in the termination of DNA chain elongation.[1][5]

The efficiency of incorporation and the subsequent chain termination by 5-Iodo-d2CTP can vary significantly among different types of DNA polymerases, making it a valuable tool for distinguishing and characterizing their activities.

Data Presentation

The following tables summarize the inhibitory constants (Ki) of related dideoxynucleoside triphosphates against various DNA polymerases. While specific data for this compound triphosphate is limited in the public domain, the provided data for other dideoxynucleosides offers a comparative reference for its potential inhibitory activity.

Table 1: Inhibition of DNA Polymerases by Dideoxynucleoside Triphosphates (ddNTPs)

| DNA Polymerase | Dideoxynucleoside Triphosphate | Ki (µM) | Ion Cofactor | Reference |

| Human DNA Polymerase α | ddTTP | > 200 | Mg²⁺ | [6] |

| Human DNA Polymerase α | 3'-amino-ddCTP | 9.6 | Mg²⁺ | [4] |

| Mouse Myeloma DNA Polymerase α | ddCTP | Varies | Mn²⁺ | [7] |

| Human DNA Polymerase β | ddTTP | < 2 | Mg²⁺ | [6] |

| Human DNA Polymerase δ | ddTTP | ~40 (replication), ~25 (repair) | Mg²⁺ | [6] |

| HIV-1 Reverse Transcriptase | 3TC-TP | 10-16 | Mg²⁺ | [3] |

| Human DNA Polymerase γ | 3TC-TP | 10-16 | Mg²⁺ | [3] |

Note: 3TC-TP is the triphosphate form of (-)-2'-deoxy-3'-thiacytidine, another cytidine analog.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound to study DNA polymerase activity.

Protocol 1: DNA Polymerase Inhibition Assay

This assay determines the inhibitory effect of 5-Iodo-d2CTP on the activity of a purified DNA polymerase.

Materials:

-

Purified DNA polymerase

-

Activated calf thymus DNA (or a specific template-primer)

-

Deoxynucleoside triphosphates (dATP, dGTP, dTTP, dCTP)

-

[³H]-dTTP or other radiolabeled dNTP

-

This compound triphosphate (5-Iodo-d2CTP)

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, activated calf thymus DNA, dATP, dGTP, dCTP, and [³H]-dTTP at their optimal concentrations.

-

Prepare serial dilutions of 5-Iodo-d2CTP.

-

In separate reaction tubes, add the reaction mixture, the purified DNA polymerase, and varying concentrations of 5-Iodo-d2CTP. Include a control reaction with no inhibitor.

-

Incubate the reactions at the optimal temperature for the DNA polymerase (e.g., 37°C) for a specific time (e.g., 30 minutes).

-

Stop the reaction by adding ice-cold TCA.

-

Precipitate the newly synthesized DNA on ice for 30 minutes.

-

Collect the precipitated DNA by vacuum filtration onto glass fiber filters.

-

Wash the filters with cold TCA and then ethanol.

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of 5-Iodo-d2CTP and determine the IC₅₀ value. The Ki value can be determined using Lineweaver-Burk or Dixon plots by varying the concentration of the natural substrate (dCTP).

Protocol 2: Primer Extension Assay for Chain Termination

This assay visualizes the chain termination event caused by the incorporation of 5-Iodo-d2CMP.[8][9][10]

Materials:

-

Purified DNA polymerase

-

Single-stranded DNA template

-

5'-radiolabeled (e.g., ³²P) or fluorescently labeled primer

-

Deoxynucleoside triphosphates (dATP, dGTP, dTTP, dCTP)

-

This compound triphosphate (5-Iodo-d2CTP)

-

Dideoxynucleotide sequencing ladder mix (ddATP, ddGTP, ddCTP, ddTTP)

-

Reaction buffer

-

Stop solution (e.g., formamide, EDTA, loading dyes)

-

Denaturing polyacrylamide gel

-

Phosphorimager or fluorescence scanner

Procedure:

-

Anneal the labeled primer to the single-stranded DNA template.

-

Set up four sequencing reactions (A, G, C, T) using the corresponding dideoxynucleotide terminators.

-

Set up a separate reaction containing the annealed template-primer, DNA polymerase, all four dNTPs, and a specific concentration of 5-Iodo-d2CTP.

-

Incubate all reactions at the optimal temperature for the DNA polymerase.

-

Stop the reactions by adding the stop solution.

-

Denature the samples by heating.

-

Load the samples onto a denaturing polyacrylamide gel, including the sequencing ladder.

-

Run the gel until the desired resolution is achieved.

-

Visualize the DNA fragments using a phosphorimager or fluorescence scanner.

-

The presence of a band in the 5-Iodo-d2CTP lane that is absent in the control lane (containing only dNTPs) and corresponds to a position opposite a guanine in the template (as determined by the sequencing ladder) indicates chain termination due to the incorporation of 5-Iodo-d2CMP.

Protocol 3: Cell Viability (MTT) Assay

This assay assesses the cytotoxic effect of 5-Iodo-d2C on cultured cells, which is an indirect measure of its impact on DNA replication and cell proliferation.[11][12][13][14]

Materials:

-

Cultured cells (e.g., cancer cell line)

-

Cell culture medium

-

This compound (5-Iodo-d2C)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plate

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of 5-Iodo-d2C in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of 5-Iodo-d2C. Include control wells with medium only.

-

Incubate the plate for a specific period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium containing MTT.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of 5-Iodo-d2C relative to the untreated control cells.

-

Plot the cell viability against the drug concentration to determine the IC₅₀ value.

Visualizations

The following diagrams illustrate the key experimental workflows described above.

Caption: Workflow for DNA Polymerase Inhibition Assay.

Caption: Workflow for Primer Extension Assay.

Caption: Workflow for Cell Viability (MTT) Assay.

Caption: Mechanism of Action of 5-Iodo-d2C.

References

- 1. Dideoxynucleotide chain termination oligonucleotides and their application [biosyn.com]

- 2. Dideoxynucleotide - Wikipedia [en.wikipedia.org]

- 3. The intracellular phosphorylation of (-)-2'-deoxy-3'-thiacytidine (3TC) and the incorporation of 3TC 5'-monophosphate into DNA by HIV-1 reverse transcriptase and human DNA polymerase gamma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Specific inhibition of DNA biosynthesis induced by 3'-amino-2',3'-dideoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2',3'-Dideoxy-3' aminonucleoside 5'-triphosphates are the terminators of DNA synthesis catalyzed by DNA polymerases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2',3'-Dideoxythymidine 5'-triphosphate inhibition of DNA replication and ultraviolet-induced DNA repair synthesis in human cells: evidence for involvement of DNA polymerase delta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of DNA polymerase alpha by 2',3'-dideoxyribonucleoside 5'-triphosphates: effect of manganese ion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Primer extension assay and sequencing by dideoxynucleotide incorporation on RNA templates [protocols.io]

- 9. The primer extension assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Primer Extension - National Diagnostics [nationaldiagnostics.com]

- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. broadpharm.com [broadpharm.com]

- 14. researchhub.com [researchhub.com]

Application Notes and Protocols for Assessing the Cytotoxicity of 2',3'-dideoxy-5-iodocytidine

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2',3'-dideoxy-5-iodocytidine is a nucleoside analog, a class of compounds widely investigated for antiviral and anticancer properties. Like other nucleoside analogs, its therapeutic potential is intrinsically linked to its cytotoxic effects. These compounds typically require intracellular phosphorylation to become active and can interfere with nucleic acid synthesis, leading to cell death. A thorough assessment of cytotoxicity is therefore critical in the preclinical development of such compounds. This document provides an overview of common cytotoxicity mechanisms and detailed protocols for three standard assays to evaluate the cytotoxic potential of this compound: the MTT assay, the Lactate Dehydrogenase (LDH) assay, and the Caspase-Glo® 3/7 assay.

Overview of Cytotoxicity Mechanisms for Nucleoside Analogs

The cytotoxic effects of nucleoside analogs are often multifaceted. A primary mechanism involves the inhibition of DNA synthesis. After entering the cell, these analogs are phosphorylated by cellular kinases to their triphosphate form. This active metabolite can then act as a competitive inhibitor or a substrate for DNA polymerases, including mitochondrial DNA polymerase γ.[1] Incorporation of the analog into a growing DNA chain leads to chain termination, halting replication and ultimately triggering cell death pathways.[1] Due to their impact on mitochondrial DNA synthesis, many nucleoside analogs exhibit mitochondrial toxicity, which is a significant factor in their overall cytotoxic profile.[1][2] This can lead to a depletion of cellular ATP and the initiation of apoptosis. Apoptosis, or programmed cell death, is a key outcome and is executed by a family of proteases called caspases.[3][4]

Recommended Cytotoxicity Assays

A multi-parametric approach is recommended to accurately assess cytotoxicity.[5] Three robust and widely used methods are:

-

MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to a purple formazan product.[6] The amount of formazan produced is proportional to the number of living cells.

-

Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon plasma membrane damage, which is a hallmark of late-stage apoptosis or necrosis.[7][8] LDH activity in the supernatant is used as an indicator of cell lysis.[9]

-

Caspase-Glo® 3/7 Assay: This luminescence-based assay measures the activity of caspases-3 and -7, which are key effector caspases in the apoptotic pathway.[4][10] Their activation is a distinct feature of the early stages of apoptosis.[11]

Quantitative Data Summary

Quantitative analysis, typically by determining the 50% cytotoxic concentration (CC50) or 50% inhibitory concentration (IC50), is essential for comparing the cytotoxic potential of compounds. While specific cytotoxicity data for this compound is not available in the cited literature, the table below serves as a template for data presentation and includes illustrative data for a related compound to demonstrate the format.

Table 1: Illustrative Cytotoxicity Data for a Related Dideoxycytidine Analog.

| Compound Name | Cell Line | Assay Type | Parameter | Value (µM) | Reference |

|---|---|---|---|---|---|

| 2',3'-didehydro-2',3'-dideoxy-2'-fluorocytidine | Human Lymphoblastoid Cells | Antiviral Assay | IC50 | 10 | [12] |

| This compound | e.g., HepG2 | MTT Assay | CC50 | Data Not Available | |

| This compound | e.g., HeLa | LDH Assay | CC50 | Data Not Available |

| this compound | e.g., Jurkat | Caspase 3/7 Assay | EC50 | Data Not Available | |

-

IC50 (Half maximal inhibitory concentration): Concentration of a drug that is required for 50% inhibition of a biological process (e.g., viral replication).

-

CC50 (50% cytotoxic concentration): Concentration of a drug that reduces the number of viable cells by 50%.

-

EC50 (Half maximal effective concentration): Concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.

Detailed Experimental Protocols

MTT Cell Viability Assay

This protocol is adapted from standard MTT assay procedures.[6] It is designed to assess the effect of this compound on cell metabolic activity.

Materials:

-

96-well flat-bottom plates

-

Test cells in culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[6]

-

Multi-channel pipette

-

Microplate reader

Protocol:

-

Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.[13]

-

Compound Addition: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls.

-

Incubation: Incubate the plate for a desired exposure period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.[13]

-

MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well for a final concentration of 0.5 mg/mL.[6]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.

-

Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[14] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the CC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This protocol measures the release of LDH from damaged cells and is based on commercially available kits.[7][9]

Materials:

-

LDH Cytotoxicity Assay Kit (containing substrate mix, assay buffer, and stop solution)

-

96-well flat-bottom plates

-

Test cells and compound

-

Lysis buffer (e.g., 10% Triton™ X-100) for maximum LDH release control[9]

-

Microplate reader

Protocol:

-

Cell Plating and Treatment: Plate and treat cells with this compound as described in steps 1-3 of the MTT protocol.

-

Controls: Prepare three types of controls:

-

Sample Collection: After incubation, carefully transfer a small amount of the cell culture supernatant (e.g., 50 µL) from each well to a new 96-well plate.[9]

-

Reaction Setup: Prepare the LDH Reaction Solution according to the kit manufacturer's instructions. Add the reaction solution (e.g., 50 µL) to each well of the new plate containing the supernatants.

-

Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[9]

-

Data Acquisition: If the kit includes a stop solution, add it to each well. Measure the absorbance at 490 nm using a microplate reader.[9]

-

Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 * (Compound-Treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)

Caspase-Glo® 3/7 Apoptosis Assay

This protocol is a homogeneous "add-mix-measure" assay to detect apoptosis by measuring caspase-3 and -7 activities.[10]

Materials:

-

Caspase-Glo® 3/7 Assay System (Promega or similar)

-

White-walled, 96-well plates suitable for luminescence

-

Test cells and compound

-

Luminometer or microplate reader with luminescence detection capability

Protocol:

-